molecular formula C22H17BrN2O2S B4959953 N-(1,3-benzodioxol-5-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide

N-(1,3-benzodioxol-5-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4959953
M. Wt: 453.4 g/mol
InChI Key: NCZKADKJXFFDBG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a benzodioxole ring, a biphenyl group, and a thiazole ring

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S.BrH/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-13-27-22(24-19)23-18-10-11-20-21(12-18)26-14-25-20;/h1-13H,14H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZKADKJXFFDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound. The benzodioxole and biphenyl groups are then introduced through subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine
  • 4-(4-phenylphenyl)-1,3-thiazol-2-amine
  • N-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of both the benzodioxole and biphenyl groups, which confer distinct chemical and physical properties. These structural features may enhance its reactivity, stability, and potential biological activity compared to similar compounds.

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